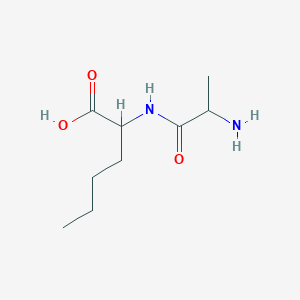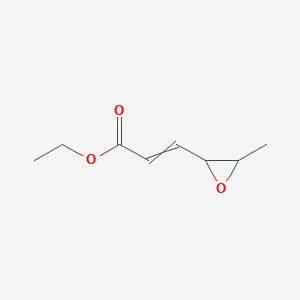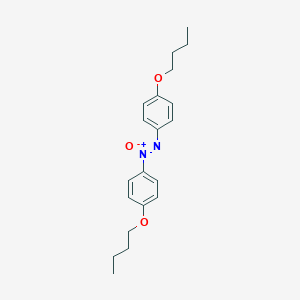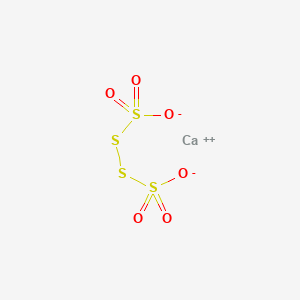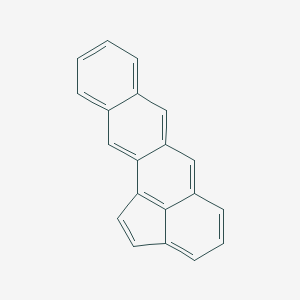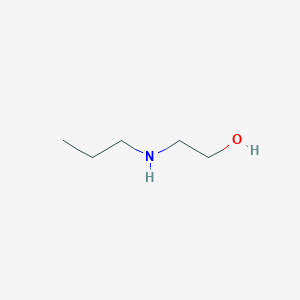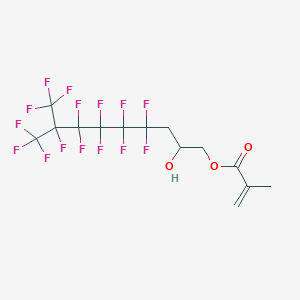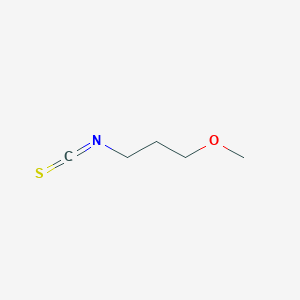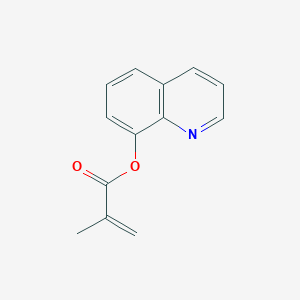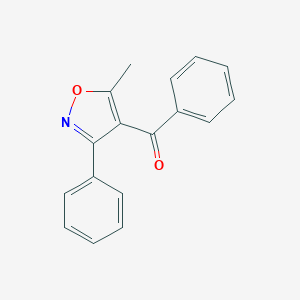
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone, commonly known as MPA, is a chemical compound that has been extensively studied for its various applications in scientific research. MPA belongs to the class of isoxazole derivatives and is widely used as a research tool in the field of neuroscience and pharmacology.
Mechanism Of Action
MPA acts as a positive allosteric modulator of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. MPA enhances the binding of GABA to the receptor, resulting in an increase in the inhibitory effect of GABA on neuronal activity. This leads to a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical And Physiological Effects
MPA has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant properties and can induce sleep in mice. MPA has been shown to increase the duration of the open state of the GABA-A receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron.
Advantages And Limitations For Lab Experiments
One of the main advantages of MPA is its high potency and selectivity for GABA-A receptors. It has a low toxicity and is well-tolerated in animal models. MPA is also readily available and can be synthesized in large quantities. However, one of the limitations of MPA is that it has a short half-life and is rapidly metabolized in vivo. This can limit its use in certain experiments, and alternative compounds may be more suitable.
Future Directions
There are several future directions for the research of MPA. One area of interest is the development of novel compounds that target GABA receptors with higher potency and selectivity. Another area of interest is the study of the role of GABA receptors in various neurological disorders, and the potential for GABA receptor modulators as therapeutic agents. Additionally, the development of new methods for synthesizing MPA and related compounds could lead to improved efficiency and yield.
Synthesis Methods
The synthesis of MPA involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride in the presence of a base. The reaction results in the formation of (5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone, which is then purified using column chromatography. The yield of MPA is generally high, and the purity can be increased by further purification techniques.
Scientific Research Applications
MPA has been extensively used as a research tool in the field of neuroscience and pharmacology. It is commonly used to study the function of GABA receptors and their role in various neurological disorders such as anxiety, depression, and epilepsy. MPA has also been used to study the effects of drugs that target GABA receptors, such as benzodiazepines and barbiturates.
properties
CAS RN |
14677-93-1 |
|---|---|
Product Name |
(5-Methyl-3-phenylisoxazol-4-yl)(phenyl)methanone |
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13NO2/c1-12-15(17(19)14-10-6-3-7-11-14)16(18-20-12)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
VOHIVHYGFMOJFG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Other CAS RN |
14677-93-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



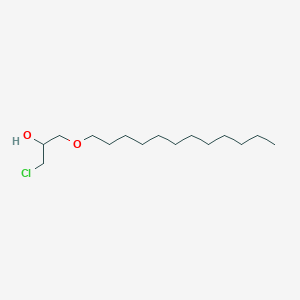
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)
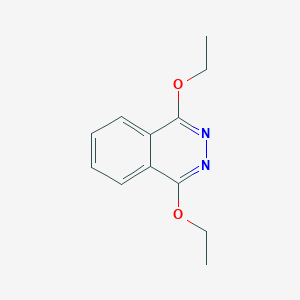
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
